N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with an appropriate hydroxypropylating agent under basic conditions.
Formation of the bromofuran carboxamide: The final step involves the coupling of the hydroxypropylated benzo[d][1,3]dioxole with a bromofuran carboxylic acid derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The bromofuran moiety can be reduced to form a furan derivative.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a furan derivative.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, this compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and have shown anticancer activity.
N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound has been used for the detection of carcinogenic lead and shares the benzo[d][1,3]dioxole structure.
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide is unique due to its combination of a hydroxypropyl group and a bromofuran carboxamide moiety,
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c1-15(19,7-17-14(18)11-4-5-13(16)22-11)9-2-3-10-12(6-9)21-8-20-10/h2-6,19H,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEDDCBJNHLDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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